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Compound of Interest

Compound Name: 5-Methyl-2-heptene

Cat. No.: B1638028 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 5-methyl-2-
heptene, a branched alkene with applications as a chemical intermediate and in materials

science. Due to the presence of both a carbon-carbon double bond and a chiral center, 5-
methyl-2-heptene exists as four distinct stereoisomers. This guide details their structural

differences, physicochemical properties, and outlines experimental protocols for their synthesis

and characterization.

Introduction to the Stereoisomers of 5-Methyl-2-
heptene
5-Methyl-2-heptene (C₈H₁₆, molar mass: 112.21 g/mol ) is an unsaturated hydrocarbon

featuring a seven-carbon chain with a methyl group at the fifth carbon and a double bond at the

second carbon.[1] The presence of the double bond gives rise to geometric isomerism

(cis/trans or E/Z), while the carbon atom at position 5 is a stereocenter (chiral center), leading

to enantiomerism (R/S). Consequently, four stereoisomers of 5-methyl-2-heptene exist:

(2E, 5R)-5-methyl-2-heptene

(2E, 5S)-5-methyl-2-heptene

(2Z, 5R)-5-methyl-2-heptene
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(2Z, 5S)-5-methyl-2-heptene

The (2E, 5R) and (2E, 5S) isomers are enantiomers of each other, as are the (2Z, 5R) and (2Z,

5S) isomers. The relationship between any (E) and any (Z) isomer is that of diastereomers.

Physicochemical Properties
The stereochemical differences between the isomers of 5-methyl-2-heptene influence their

physical properties. While enantiomeric pairs share identical physical properties (except for the

direction of rotation of plane-polarized light), diastereomers have distinct properties.

Table 1: Physicochemical Properties of 5-Methyl-2-heptene Stereoisomers

Property
(E)-5-Methyl-2-
heptene (trans)

(Z)-5-Methyl-2-
heptene (cis)

Source(s)

Boiling Point (°C) 118
115.2 ± 7.0

(Predicted)
[2][3]

Enthalpy of

Vaporization (kJ/mol)
39.3 32.97 [4]

Kovats Retention

Index (Standard non-

polar column)

774.4, 774, 775 784.8 [5][6]

Note: Specific data for each of the four individual stereoisomers is limited. The data presented

for (E) and (Z) isomers generally refers to the racemic mixtures.

Experimental Protocols
Stereoselective Synthesis
The synthesis of specific stereoisomers of 5-methyl-2-heptene requires stereoselective

methods. While specific protocols for this exact molecule are not readily available in the

literature, established synthetic methodologies can be adapted.

3.1.1. Synthesis of (E)- and (Z)-5-Methyl-2-heptene via Wittig Reaction
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The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or

ketones.[7][8][9] The stereochemical outcome of the Wittig reaction can be controlled by the

choice of the phosphorus ylide and reaction conditions. Stabilized ylides generally favor the

formation of (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.

Protocol for Wittig Reaction (General Procedure):

Preparation of the Phosphonium Salt: React triphenylphosphine with an appropriate alkyl

halide (e.g., 1-bromopropane to form the propyltriphenylphosphonium bromide).

Generation of the Ylide: Treat the phosphonium salt with a strong base (e.g., n-butyllithium or

sodium hydride) in an anhydrous, aprotic solvent (e.g., THF or DMSO) under an inert

atmosphere to generate the phosphorus ylide.

Reaction with the Carbonyl Compound: Add the desired aldehyde or ketone (in this case, 2-

pentanone to introduce the 5-methylheptyl backbone) to the ylide solution. The reaction is

typically stirred at room temperature or slightly elevated temperatures.

Work-up and Purification: After the reaction is complete, the triphenylphosphine oxide

byproduct is removed, often by precipitation or chromatography. The resulting alkene is then

purified by distillation or column chromatography.

To synthesize the chiral variants, one would need to start with a chiral precursor, for instance, a

chiral aldehyde or ketone, or employ a chiral phosphine ligand.

3.1.2. Enantioselective Synthesis via Asymmetric Epoxidation and Reduction

A potential route to the chiral isomers involves the Sharpless asymmetric epoxidation of a

suitable allylic alcohol, followed by further transformations.[10][11][12]

Protocol for Sharpless Asymmetric Epoxidation (General Procedure):

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the allylic alcohol

(e.g., (E)-2-hexen-1-ol) in an anhydrous solvent like dichloromethane.

Addition of Reagents: Cool the solution (typically to -20 °C) and add titanium(IV)

isopropoxide, followed by the chiral tartrate ester (either (+)-diethyl tartrate for one
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enantiomer or (-)-diethyl tartrate for the other).

Epoxidation: Add tert-butyl hydroperoxide (TBHP) dropwise while maintaining the low

temperature.

Work-up and Purification: Quench the reaction, and after workup, purify the resulting chiral

epoxy alcohol by column chromatography.

The resulting chiral epoxide can then be stereospecifically opened and further modified to yield

the desired 5-methyl-2-heptene stereoisomer.

Separation of Stereoisomers
3.2.1. Gas Chromatography (GC)

Diastereomers of 5-methyl-2-heptene ((E) vs. (Z) isomers) can be separated by gas

chromatography due to their different boiling points and interactions with the stationary phase.

Chiral gas chromatography, employing a chiral stationary phase, is required for the separation

of the enantiomers.[13][14]

Protocol for GC-MS Analysis:

Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

Column: A non-polar capillary column (e.g., DB-1) is suitable for separating the (E) and (Z)

diastereomers. For enantiomeric separation, a chiral column (e.g., based on cyclodextrin

derivatives) is necessary.

Carrier Gas: Helium or hydrogen.

Injection: A small volume of the sample, typically diluted in a volatile solvent, is injected into

the heated inlet.

Temperature Program: A temperature gradient is typically used to ensure good separation of

the isomers.

Detection: The mass spectrometer is used to detect and identify the eluting compounds

based on their mass-to-charge ratio and fragmentation patterns.
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3.2.2. High-Performance Liquid Chromatography (HPLC)

Preparative chiral HPLC is a powerful technique for the separation and isolation of enantiomers

on a larger scale.[3][15][16][17]

Protocol for Preparative Chiral HPLC:

Instrument: A preparative HPLC system equipped with a chiral column.

Chiral Stationary Phase (CSP): The choice of CSP is crucial and depends on the specific

enantiomers to be separated. Polysaccharide-based CSPs are commonly used.

Mobile Phase: A mixture of solvents, such as hexane and isopropanol, is typically used. The

composition of the mobile phase is optimized to achieve the best separation.

Detection: A UV detector is commonly used for detection.

Fraction Collection: Fractions corresponding to each eluting enantiomer are collected

separately.

Spectroscopic Characterization
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential tools for the structural elucidation of the

stereoisomers.

¹H NMR: The chemical shifts and coupling constants of the vinylic protons (on C2 and C3)

are diagnostic for the E/Z configuration. In general, the coupling constant between trans-

vinylic protons is larger than that for cis-vinylic protons.[2] The signals for the protons on and

near the chiral center (C5) will be complex due to diastereotopicity.

¹³C NMR: The chemical shifts of the carbons in the double bond (C2 and C3) and the

carbons adjacent to the chiral center will differ between the diastereomers.[18]

4.2. Infrared (IR) Spectroscopy
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IR spectroscopy can confirm the presence of the C=C double bond. The C=C stretching

vibration typically appears in the region of 1640-1680 cm⁻¹. The C-H stretching vibrations of

the sp² hybridized carbons of the double bond are observed above 3000 cm⁻¹.[19]

4.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The electron ionization (EI) mass spectrum of 5-methyl-2-heptene is

expected to show a molecular ion peak at m/z 112, along with characteristic fragment ions

resulting from the cleavage of the hydrocarbon chain.[5][20][21]

Logical Relationships and Experimental Workflows
The following diagrams illustrate the relationships between the stereoisomers and a general

workflow for their synthesis and analysis.

(E)-Isomers

(Z)-Isomers
(2E, 5R)-5-methyl-2-heptene

(2E, 5S)-5-methyl-2-heptene
Enantiomers

(2Z, 5R)-5-methyl-2-hepteneDiastereomers (2Z, 5S)-5-methyl-2-heptene

Diastereomers

Diastereomers

Diastereomers

Enantiomers

Click to download full resolution via product page

Figure 1. Stereoisomeric relationships of 5-methyl-2-heptene.
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Figure 2. General workflow for synthesis and analysis.

Conclusion
The four stereoisomers of 5-methyl-2-heptene present a valuable case study in

stereochemistry. While quantitative data for each individual isomer is not extensively reported,

established methodologies in stereoselective synthesis and chiral separation can be applied to

obtain these compounds in high purity. Further research to fully characterize each stereoisomer
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and explore their potential applications is warranted. This guide provides a foundational

framework for researchers and professionals in the chemical and pharmaceutical sciences to

approach the study of these and similar chiral alkenes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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